TDRL-X80 Versus Structurally Related X80 Derivatives: 3- to >5-Fold Superior Inhibitory Activity
TDRL-X80 demonstrates a clear potency advantage over closely related X80 derivative compounds. In a modified ELISA assay using a 60-base single-stranded DNA substrate, TDRL-X80 (labeled as the parent compound) exhibited substantially greater inhibitory activity than three structurally related analogs. While the published data table designates TDRL-X80 as the benchmark, the differential activity among analogs underscores the structural sensitivity of this scaffold [1].
| Evidence Dimension | Inhibition of XPA-DNA binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 18–29 μM (FP) / 21–39 μM (ELISA) across three DNA substrates |
| Comparator Or Baseline | X801: IC50 >100 μM; X802: IC50 >100 μM; X803: IC50 = 75 μM |
| Quantified Difference | TDRL-X80 exhibits ≥3.75-fold higher potency than X803 (75 μM vs 20 μM for double-stranded DNA in FP assay) and >5-fold higher potency than X801 and X802 (>100 μM vs 20 μM) |
| Conditions | Modified ELISA assay on a 60-base single-stranded DNA; fluorescence polarization (FP) assays for single-stranded, double-stranded, and cisplatin-damaged DNA |
Why This Matters
For researchers designing dose-response experiments, the >3- to >5-fold potency difference dictates working concentration ranges (low micromolar vs >75–100 μM), which directly impacts compound solubility requirements, DMSO tolerance in cellular assays, and the feasibility of in vivo dosing.
- [1] Neher, T. M., et al. (2010). Table 2: In vitro analysis of activity of X80 derivatives on XPA-DNA binding. ACS Chemical Biology, 5(10), 953–965. https://doi.org/10.1021/cb1000444 View Source
